molecular formula C17H20N2O4 B12164880 Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12164880
M. Wt: 316.35 g/mol
InChI Key: VMJBQEMAEFETDU-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidinones.

Chemical Reactions Analysis

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinesin-5 inhibitor, it binds to the motor domain of the enzyme, preventing the separation of genetic material during mitosis. This leads to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic pathways .

Comparison with Similar Compounds

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other dihydropyrimidinones such as monastrol and its derivatives. While monastrol is also a kinesin-5 inhibitor, the presence of the prop-2-en-1-yloxy group in this compound provides unique reactivity and potential for further functionalization .

Similar compounds include:

Biological Activity

Ethyl 6-methyl-2-oxo-4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, synthesis methods, and case studies.

Synthesis Overview

The synthesis of this compound typically involves the Biginelli reaction. This acid-catalyzed three-component reaction includes an aldehyde, a hydrogen methylene active compound, and urea or its derivatives. The resulting product undergoes further transformations to yield the desired tetrahydropyrimidine structure with high efficiency .

Synthesis Steps

  • Biginelli Reaction :
    • Reactants: Aldehyde, ethyl acetoacetate, and urea.
    • Catalyst: p-Toluenesulfonic acid.
    • Conditions: Heated at 60 °C for several days.
    • Yield: Approximately 84% .
  • Subsequent Modifications :
    • Incorporation of prop-2-en-1-yloxy groups through nucleophilic substitution reactions.

Antimicrobial Properties

This compound has shown promising antimicrobial properties against various pathogens. Studies have evaluated its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study assessed the Minimum Inhibitory Concentration (MIC) of related compounds against several bacterial strains:

  • Staphylococcus aureus : MIC = 62.5 µg/mL
  • Escherichia coli : MIC = 125 µg/mL
  • Candida albicans : MIC = 250 µg/mL .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of tetrahydropyrimidines can inhibit cell proliferation in various cancer cell lines.

Research Findings

In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on leukemia and solid tumor-derived cell lines at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Enzyme Inhibition

Another aspect of biological activity includes enzyme inhibition. Tetrahydropyrimidine derivatives have been studied as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism.

Key Findings

Inhibitory assays revealed that specific modifications to the tetrahydropyrimidine structure could enhance potency against glycogen phosphorylase, suggesting potential applications in managing diabetes and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and the introduction of various substituents can significantly impact its pharmacological profile.

Summary Table of Biological Activities

Activity TypeTarget Organism/EnzymeMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus62.5 µg/mL
AntifungalCandida albicans250 µg/mL
AnticancerVarious cancer cell linesMicromolar range
Enzyme InhibitionGlycogen phosphorylaseLow µM range

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-(4-prop-2-enoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-4-10-23-13-8-6-12(7-9-13)15-14(16(20)22-5-2)11(3)18-17(21)19-15/h4,6-9,15H,1,5,10H2,2-3H3,(H2,18,19,21)

InChI Key

VMJBQEMAEFETDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC=C)C

Origin of Product

United States

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